rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid

CAS No.:

Cat. No.: VC13773888

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO4 |

|---|---|

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | (3aS,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |

| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1 |

| Standard InChI Key | LXOAYZUYWUARHZ-QMTHXVAHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@]2(C1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

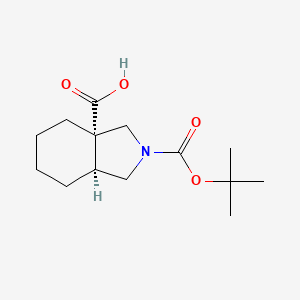

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS: 2307777-62-2 ) belongs to the class of bicyclic amines, characterized by a fused bicyclo[3.3.0]octane framework. The IUPAC name, rac-(3aR,7aR)-2-(tert-butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid, reflects its stereochemistry, where the "rel" designation denotes the relative configuration of the 3aS and 7aS stereocenters . The Boc group (-COOC(CH)) at position 2 and the carboxylic acid (-COOH) at position 3a are critical for its reactivity and solubility (Fig. 1).

Synthetic Methodologies

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone in amine protection. In related syntheses, Boc protection is typically achieved using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine (NEt) in dichloromethane (CHCl) . For example, a similar Boc-protected bicyclic amine intermediate was synthesized in 100% yield by reacting the parent amine with BocO and NEt . This method likely applies to the target compound, where the Boc group stabilizes the amine during subsequent reactions.

Cyclization and Functionalization

The isoindole core may be constructed via palladium-catalyzed enolate arylation, as demonstrated in the synthesis of isoindoline-1-carboxylic acid esters . For instance, Pd(PPh) with cesium carbonate (CsCO) in tetrahydrofuran (THF) facilitates cyclization, though solvent and base selection critically influence product distribution between isoindoline and isoindole derivatives . Polar solvents like dimethylformamide (DMF) favor dehydrogenation to isoindoles , suggesting that similar conditions could be adapted for forming the isoindole moiety in the target compound.

Stereochemical Considerations

The relative configuration (3aS,7aS) implies a cis-fused bicyclic system. Stereoselective synthesis might involve chiral auxiliaries or asymmetric catalysis, though specific details are absent in the reviewed literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume